5-sulfamoyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-sulfamoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been proposed for the prevention or treatment of cancer as inhibitors of atm and dna-pk , PI3Kα , Raf kinases and ATG4B protease .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 5-sulfamoyl-1,3-thiazole-4-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfamoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with sulfonamide reagents. One common method includes the reaction of 4-carboxy-1,3-thiazole with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-sulfamoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted thiazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
5-sulfamoyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-sulfamoyl-1,3-thiazole-5-carboxylic acid
- 2-sulfamoyl-1,3-thiazole-4-carboxylic acid
- 5-sulfamoyl-2,3-thiazole-4-carboxylic acid
Uniqueness
5-sulfamoyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel derivatives with potential biological activities.
Properties
CAS No. |
1461707-58-3 |
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Molecular Formula |
C4H4N2O4S2 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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